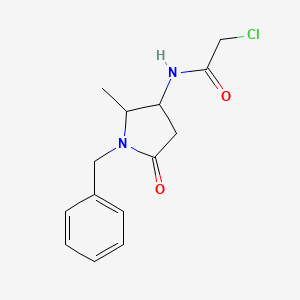
N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)-2-chloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)-2-chloroacetamide, also known as Boc-3-pyrroline, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)-2-chloroacetamideine is not fully understood, but it is believed to involve inhibition of certain enzymes that are essential for cancer cell growth and survival. Specifically, N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)-2-chloroacetamideine has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the synthesis of nucleotides that are necessary for DNA replication and cell division.
Biochemical and Physiological Effects:
N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)-2-chloroacetamideine has been shown to have both biochemical and physiological effects in cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, as well as to inhibit their proliferation and migration. Additionally, N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)-2-chloroacetamideine has been shown to decrease the expression of certain genes that are involved in cancer cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)-2-chloroacetamideine in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)-2-chloroacetamideine has been shown to have low toxicity in normal cells, making it a potentially safe and effective anticancer agent. However, one limitation of using N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)-2-chloroacetamideine in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)-2-chloroacetamideine. One area of interest is the development of more effective and targeted delivery methods for the compound, such as the use of nanoparticles or other drug delivery systems. Additionally, further investigation is needed to fully understand the mechanism of action of N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)-2-chloroacetamideine and to identify other potential targets for the compound in cancer cells. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)-2-chloroacetamideine as an anticancer agent in humans.
Méthodes De Synthèse
N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)-2-chloroacetamideine can be synthesized through a multi-step process that involves the reaction of 3-pyrrolin-2-one with benzylamine, followed by protection of the amine group with tert-butoxycarbonyl (Boc) and chlorination of the resulting compound with thionyl chloride. The final product can be obtained through purification and isolation steps.
Applications De Recherche Scientifique
N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)-2-chloroacetamideine has been studied for its potential applications in drug discovery and development, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation as an anticancer agent.
Propriétés
IUPAC Name |
N-(1-benzyl-2-methyl-5-oxopyrrolidin-3-yl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-10-12(16-13(18)8-15)7-14(19)17(10)9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURYSHMDHRQWEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(=O)N1CC2=CC=CC=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


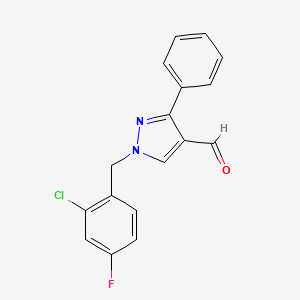
![tert-butylN-[(3R,6S)-6-{[(tert-butyldiphenylsilyl)oxy]methyl}-3,6-dihydro-2H-pyran-3-yl]carbamate](/img/structure/B2797185.png)
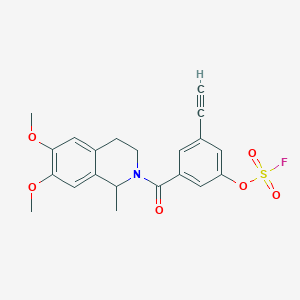
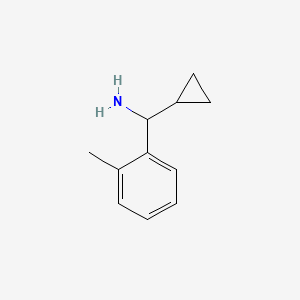
![3-benzyl-2-isopropyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2797191.png)
![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2797193.png)
![1-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2797195.png)
![Ethyl 4-[[2-[3-[3-(cyclohexylamino)-3-oxopropyl]-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2797197.png)


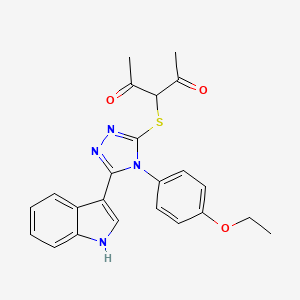
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2797201.png)
![Ethyl 1-(2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2797203.png)